4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
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Overview
Description
The compound “4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and ether linkages, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as TBDMS or acetals to protect hydroxyl groups during intermediate steps.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Coupling Reactions: Utilizing reagents like DCC or EDC for esterification and amide bond formation.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve:
Flow Chemistry: Using continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Employing advanced chromatographic methods such as HPLC for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC or Swern oxidation.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at ether linkages or amine groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation reagents.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biological Probes: Utilized as a probe to study biological pathways and interactions.
Enzyme Inhibitors: Investigated for potential as enzyme inhibitors in various biological processes.
Medicine
Drug Development: Explored for its potential therapeutic properties in drug development.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Applied in the development of new materials with specific properties.
Agriculture: Investigated for potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
- Other Complex Organic Molecules : Compounds with similar structural features and functional groups.
Uniqueness
The uniqueness of this compound lies in its highly intricate structure, multiple chiral centers, and diverse functional groups, which make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C43H75NO16 |
---|---|
Molecular Weight |
862.1 g/mol |
IUPAC Name |
4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23+,24+,25+,26-,27-,28-,29-,32-,34+,35+,36-,37-,38-,40-,41-,42+,43-/m1/s1 |
InChI Key |
NSYZCCDSJNWWJL-ZTMHJJSSSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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